molecular formula C21H21ClN2O4 B11697249 2-Phenoxyethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Phenoxyethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11697249
M. Wt: 400.9 g/mol
InChI Key: AZGPUABLWBGKKR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Phenoxyethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, including substitution, acylation, cyclization, and acidification reactions . The specific reaction conditions and reagents used can vary, but common methods include the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

    Common Reagents and Conditions: Reagents such as N-bromosuccinimide (NBS) for bromination, and various acids and bases for other substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include various substituted derivatives of the original compound.

Scientific Research Applications

2-Phenoxyethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. The exact pathways can vary depending on the application, but it often involves binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-Phenoxyethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include other pyrimidine derivatives and phenoxyethyl compounds. These compounds share structural similarities but may differ in their specific substituents and resulting biological activities . For example, quinazolinone derivatives also exhibit a broad range of biological activities and are used in various medicinal applications . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21ClN2O4

Molecular Weight

400.9 g/mol

IUPAC Name

2-phenoxyethyl 6-(4-chlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C21H21ClN2O4/c1-14-18(20(25)28-13-12-27-17-6-4-3-5-7-17)19(23-21(26)24(14)2)15-8-10-16(22)11-9-15/h3-11,19H,12-13H2,1-2H3,(H,23,26)

InChI Key

AZGPUABLWBGKKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)Cl)C(=O)OCCOC3=CC=CC=C3

Origin of Product

United States

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